3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione

Descripción

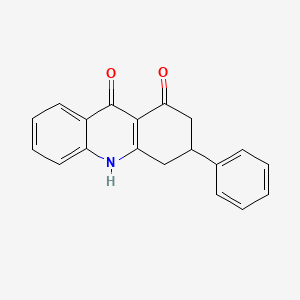

3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione is a polycyclic compound featuring an acridine core fused with partially hydrogenated rings and a 1,9-dione moiety. Acridine derivatives are widely studied for their diverse applications in pharmaceuticals, dyes, and materials science due to their planar aromatic systems and ability to intercalate with biomolecules . The compound’s structure includes a phenyl substituent at position 3, which may influence its electronic properties and biological interactions.

Propiedades

IUPAC Name |

3-phenyl-2,3,4,10-tetrahydroacridine-1,9-dione | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H15NO2/c21-17-11-13(12-6-2-1-3-7-12)10-16-18(17)19(22)14-8-4-5-9-15(14)20-16/h1-9,13H,10-11H2,(H,20,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVJZPYLNGFQHRQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(CC(=O)C2=C1NC3=CC=CC=C3C2=O)C4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H15NO2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

289.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the condensation of 2-aminobenzophenone with cyclohexanone in the presence of a suitable catalyst. The reaction is usually carried out under reflux conditions in an organic solvent such as ethanol or methanol. The resulting product is then purified through recrystallization or chromatography.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.

Análisis De Reacciones Químicas

Types of Reactions

3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding quinones or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its reduced forms, such as dihydro or tetrahydro derivatives.

Substitution: The aromatic ring in the compound can undergo electrophilic or nucleophilic substitution reactions, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

Substitution: Reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of substituted acridine derivatives.

Aplicaciones Científicas De Investigación

Therapeutic Applications

Neuroprotective Effects

Research indicates that derivatives of acridine and acridone compounds, including 3-phenyl-2,3,4,10-tetrahydroacridine-1,9-dione, exhibit neuroprotective properties. These compounds have been studied for their ability to inhibit acetylcholinesterase (AChE), an enzyme associated with neurodegenerative diseases such as Alzheimer’s disease. For instance, a study reported that certain acridone derivatives showed promising AChE inhibitory activity with IC50 values in the low micromolar range .

Antimicrobial Activity

The compound has also demonstrated antimicrobial properties. In vitro studies have shown that various acridone derivatives exhibit activity against a range of bacterial strains, including Staphylococcus aureus and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values for these compounds indicate their potential as antimicrobial agents .

Synthesis and Chemical Applications

Synthetic Intermediates

this compound serves as an important intermediate in the synthesis of other complex organic molecules. Its structure allows for modifications that can lead to the development of new compounds with enhanced biological activities. For example, it can be utilized in the synthesis of various acridine-based derivatives through established chemical pathways involving cyclization and functional group transformations .

Peptide Synthesis

This compound has been identified as a high-yielding agent in peptide synthesis applications. Its role as an organic buffer facilitates biochemical reactions essential for producing peptides used in pharmaceuticals .

Case Studies and Research Findings

Mecanismo De Acción

The mechanism of action of 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione involves its interaction with specific molecular targets. For instance, in biological systems, the compound may intercalate into DNA, disrupting the normal function of DNA and related enzymes. This intercalation can lead to the inhibition of DNA replication and transcription, ultimately resulting in cell death. Additionally, the compound may interact with various proteins and enzymes, modulating their activity and leading to therapeutic effects.

Comparación Con Compuestos Similares

Data Table: Structural and Functional Comparison

Key Insights and Limitations

- Structural Diversity : Substituent position (e.g., C3 vs. C9/C10) and ring saturation significantly influence bioactivity.

- Mechanistic Overlaps : Dione moieties in all compounds likely contribute to redox cycling, but core structures dictate target specificity.

- Research Gaps : Direct comparative studies between 3-phenylacridine-dione and analogues are lacking. Most evidence focuses on structurally related but distinct compounds.

Actividad Biológica

3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione is a compound of interest due to its potential biological activities. This article aims to summarize the available research findings on its biological activity, including its pharmacological properties and mechanisms of action.

Chemical Structure and Properties

The molecular formula of this compound is . The compound features a tetrahydroacridine core with a phenyl substituent and two carbonyl groups that contribute to its reactivity and biological properties. Its structural characteristics can influence its interaction with biological targets.

Antioxidant Activity

Research has indicated that compounds similar to this compound exhibit significant antioxidant properties. Antioxidants are crucial in mitigating oxidative stress in biological systems. A study highlighted that derivatives of tetrahydroacridine possess the ability to scavenge free radicals effectively, which may contribute to their protective effects against cellular damage .

Anticancer Activity

Several studies have reported the anticancer potential of tetrahydroacridine derivatives. For instance, compounds with similar structures have shown cytotoxic effects against various cancer cell lines. The mechanism often involves the induction of apoptosis and cell cycle arrest. Specific IC50 values have been documented for related compounds, demonstrating their efficacy in inhibiting cancer cell proliferation .

Neuroprotective Effects

Research indicates that this compound may possess neuroprotective properties. Studies have suggested that this compound can enhance cognitive function and protect neuronal cells from damage induced by neurotoxic agents. The neuroprotective effects are attributed to its ability to modulate neurotransmitter levels and reduce inflammation in neural tissues .

The biological activities of this compound can be attributed to several mechanisms:

- Radical Scavenging : The carbonyl groups in the structure may play a significant role in radical scavenging activity.

- Enzyme Inhibition : Similar compounds have been shown to inhibit enzymes involved in cancer progression and oxidative stress.

- Cell Signaling Modulation : The compound may interact with various signaling pathways that regulate cell survival and apoptosis.

Case Studies

Q & A

Basic Research Questions

Q. What are the recommended synthesis routes for 3-Phenyl-2,3,4,10-tetrahydroacridine-1,9-dione, and how can experimental parameters be optimized?

- Methodological Answer : The compound can be synthesized via multicomponent reactions involving cyclization of appropriate precursors (e.g., aldehydes, amines, and ketones). Optimize reaction conditions (temperature, solvent polarity, catalyst loading) using factorial design to minimize side products. For example, green chemistry approaches employing non-toxic solvents (ethanol/water mixtures) and reusable catalysts (e.g., organocatalysts) improve yield and sustainability .

Q. How can crystallographic data resolve structural ambiguities in this compound derivatives?

- Methodological Answer : Single-crystal X-ray diffraction (SCXRD) is critical for confirming stereochemistry and hydrogen-bonding networks. For analogs like 9-(4-fluorophenyl) derivatives, SCXRD revealed chair conformations in the tetrahydroacridine ring and π-π stacking interactions, which influence solubility and reactivity. Data refinement using software like SHELX ensures accuracy .

Q. What spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : UV-Vis and fluorescence spectroscopy identify electronic transitions, particularly in acidic/alkaline conditions where acridine derivatives exhibit color shifts (e.g., neutral vs. deprotonated states). NMR (1H/13C) and high-resolution mass spectrometry (HRMS) validate molecular structure and purity. For fluorescence studies, ethanol or DMSO are optimal solvents .

Advanced Research Questions

Q. How can computational modeling predict reaction pathways for synthesizing this compound?

- Methodological Answer : Quantum chemical calculations (e.g., DFT) map transition states and intermediates. Tools like Gaussian or ORCA simulate reaction energetics, while machine learning models trained on existing reaction databases (e.g., Reaxys) predict viable precursors. Coupling computational results with automated high-throughput experimentation accelerates discovery .

Q. What strategies resolve contradictions in catalytic activity data for acridine-derived compounds?

- Methodological Answer : Discrepancies often arise from solvent effects or impurities. Use fractional factorial design to isolate variables (e.g., solvent polarity, catalyst concentration). For example, polar aprotic solvents (DMF) may enhance nucleophilicity in cyclization steps, while trace water can deactivate Lewis acid catalysts. Statistical analysis (ANOVA) identifies significant factors .

Q. How do substituents on the phenyl ring modulate biological or photophysical properties?

- Methodological Answer : Introduce electron-withdrawing groups (e.g., nitro, fluoro) to study effects on fluorescence quantum yield or binding affinity. For instance, 4-nitrophenyl analogs exhibit redshifted emission due to extended conjugation. SAR studies combined with molecular docking (AutoDock) correlate substituent position with bioactivity .

Q. What advanced separation techniques purify this compound from complex reaction mixtures?

- Methodological Answer : Combine column chromatography (silica gel, ethyl acetate/hexane gradients) with preparative HPLC (C18 columns, acetonitrile/water mobile phase). For enantiomeric resolution, chiral stationary phases (e.g., cellulose tris(3,5-dimethylphenylcarbamate)) achieve >99% purity. Monitor via LC-MS .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.